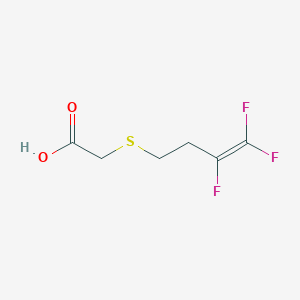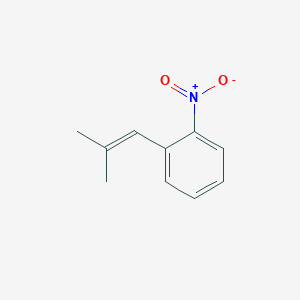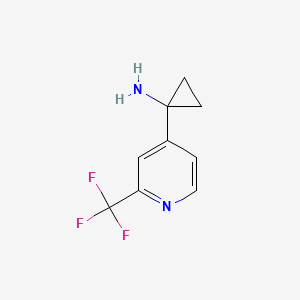
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid is an organic compound characterized by the presence of a trifluorobutene group attached to a thioacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The trifluorobutene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid involves its interaction with molecular targets through its functional groups. The trifluorobutene moiety can engage in interactions with enzymes or receptors, while the thioacetic acid group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert specific effects depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3,4,4-Trifluorobut-3-en-1-yl)sulfanyl)benzoic acid
- 2-((3,4,4-Trifluorobut-3-en-1-yl)sulfanyl)pyridine-3-carboxylic acid
- Ethyl 2-((3,4,4-Trifluorobut-3-en-1-yl)sulfanyl)acetate
Uniqueness
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid is unique due to its specific combination of a trifluorobutene group and a thioacetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H7F3O2S |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H7F3O2S/c7-4(6(8)9)1-2-12-3-5(10)11/h1-3H2,(H,10,11) |
InChI-Schlüssel |
HIVYIUIQPZNRSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCC(=O)O)C(=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)








![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)




